6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride
Description
6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-13-7) is a halogenated quinoline derivative characterized by a quinoline backbone substituted with a chlorine atom at position 6, a 2,4-dimethylphenyl group at position 2, and a reactive carbonyl chloride group at position 2. This compound is synthesized via refluxing the corresponding quinoline-4-carboxylic acid with thionyl chloride (SOCl₂), a standard method for converting carboxylic acids to acyl chlorides .
Its structure combines aromaticity from the quinoline and phenyl moieties with the electrophilic reactivity of the carbonyl chloride group, making it a versatile intermediate in organic synthesis. Notably, it is utilized in the development of chemosensors and bioactive molecules due to its ability to participate in nucleophilic substitution or condensation reactions .
Properties
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-3-5-13(11(2)7-10)17-9-15(18(20)22)14-8-12(19)4-6-16(14)21-17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLINWWFIUILGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184809 | |
| Record name | 6-Chloro-2-(2,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-13-7 | |
| Record name | 6-Chloro-2-(2,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(2,4-dimethylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride typically involves the chlorination of 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid. The reaction conditions often include the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Typically occurs in the presence of water or aqueous base.
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives.
Hydrolysis: Products include 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid and hydrochloric acid.
Scientific Research Applications
6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of quinoline-4-carbonyl chloride derivatives arises from variations in substituent groups. Below is a detailed comparison of 6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride with analogous compounds:
Structural Analogues
Notes:
- *Calculated molecular weight based on formula.
- Steric effects of 2,4-dimethylphenyl in the target compound reduce accessibility to the carbonyl chloride group compared to para-substituted analogues (e.g., 4-methoxyphenyl) .
Hazard Profiles
Most quinoline-4-carbonyl chlorides are classified as irritants (e.g., skin/eye irritation). The target compound shares this hazard profile with analogues like 6-ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride .
Research Findings and Trends
Recent studies highlight the following trends:
- Substituent Optimization : Para-substituted derivatives (e.g., 4-methoxy, 4-propylphenyl) are prioritized for drug discovery due to balanced reactivity and bioavailability .
- Green Synthesis : Alternatives to thionyl chloride (e.g., oxalyl chloride) are being explored to reduce toxicity in acyl chloride synthesis .
Biological Activity
6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C18H13Cl2NO
- Molecular Weight : 330.21 g/mol
- CAS Number : 1160263-13-7
- MDL Number : MFCD03421286
Synthesis
The synthesis of quinoline derivatives typically involves reactions such as the Knoevenagel condensation followed by cyclization. The specific synthesis pathway for this compound has not been extensively documented in the literature but follows similar methodologies used for related compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives. For example, compounds with a quinoline core have shown significant cytotoxicity against various cancer cell lines. In a study involving different derivatives, it was found that specific substitutions on the quinoline ring could enhance antitumor activity by modulating apoptosis pathways and inhibiting cell proliferation.
Table 1: Cytotoxicity of Quinoline Derivatives
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | A549 (Lung Cancer) |
| Quinoline Derivative A | 15 | HeLa (Cervical Cancer) |
| Quinoline Derivative B | 25 | MCF7 (Breast Cancer) |
Cardioprotective Effects
Quinoline derivatives have also been investigated for their cardioprotective effects. In vitro studies using doxorubicin-induced cardiotoxicity models demonstrated that certain derivatives could significantly improve cell viability in cardiomyocytes.
Case Study: Doxorubicin-Induced Cardiotoxicity
In a study assessing the cardioprotective effects of various quinoline derivatives, it was observed that compounds similar to this compound exhibited protective effects against oxidative stress induced by doxorubicin. Specifically, these compounds were able to reduce reactive oxygen species (ROS) production and improve cell survival rates.
Table 2: Cell Viability in Cardiomyocytes
| Compound | Cell Viability (%) | ROS Reduction (%) |
|---|---|---|
| Control | 100 | - |
| Doxorubicin Only | 45 | - |
| Quinoline Derivative (similar structure) | 85 | 60 |
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often influenced by their structural features. Substituents at specific positions on the quinoline ring can enhance or diminish activity. For instance, electron-withdrawing groups at the para position have been shown to improve anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
